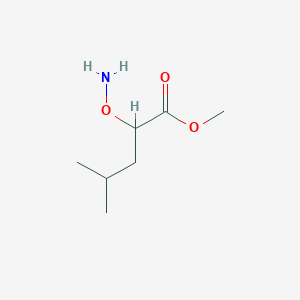

Methyl 2-(aminooxy)-4-methylpentanoate

Description

Methyl 2-(aminooxy)-4-methylpentanoate is a methyl ester derivative featuring an aminooxy (-ONH₂) functional group at the C2 position and a branched 4-methylpentanoate backbone. The aminooxy group enables unique reactivity, such as oxime ligation or participation in bioorthogonal chemistry, distinguishing it from conventional esters or amides .

Properties

Molecular Formula |

C7H15NO3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

methyl 2-aminooxy-4-methylpentanoate |

InChI |

InChI=1S/C7H15NO3/c1-5(2)4-6(11-8)7(9)10-3/h5-6H,4,8H2,1-3H3 |

InChI Key |

NVAFDRCMCAACDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)OC)ON |

Origin of Product |

United States |

Preparation Methods

Formation of the Aminooxy Intermediate

The initial step involves synthesizing an aminooxy-functionalized precursor, typically starting from amino acids or amino acid derivatives. The aminooxy group (–ONH₂) is introduced via nucleophilic substitution or reduction of oxime derivatives, which are formed from aldehydes or ketones.

- Oxime Formation: Reacting a suitable ketone or aldehyde with hydroxylamine hydrochloride in an aqueous or alcoholic solvent under mild conditions yields the corresponding oxime.

- Conversion to Aminooxy Group: The oxime is then transformed into aminooxy functionality through reduction or substitution reactions, often employing reagents such as phosphorous trichloride or other chlorinating agents, under controlled conditions.

Esterification to Form the Methyl Ester

Following aminooxy functionalization, the next step involves esterification to produce the methyl ester, which is crucial for biological activity and stability.

- Fischer Esterification: Reacting the aminooxy-containing acid with methanol in the presence of an acid catalyst such as sulfuric acid at reflux temperature.

- Alternative Method: Using diazomethane or methyl iodide with a base for methylation of the carboxylic acid group.

| Method | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Fischer Esterification | Methanol | Sulfuric acid | Reflux | ~70-85 |

| Methylation with Diazomethane | Methyl iodide | Base (e.g., potassium carbonate) | Room temperature | ~80-90 |

Specific Synthetic Route from Literature and Patents

Patented Method (WO2021034815A1)

According to patent WO2021034815A1, a multi-step process involves:

- Intermediate Formation: Synthesis of aminooxy derivatives via reaction of amino acids with hydroxylamine derivatives under inert atmosphere.

- Protection and Deprotection: Use of protecting groups to prevent side reactions during intermediate steps.

- Esterification: Conversion of the aminooxy acid to methyl ester via acid-catalyzed esterification or methylation techniques.

- Final Purification: Chromatography or recrystallization to purify the methyl ester.

Laboratory-Scale Synthesis (EvitaChem Data)

Research data indicates a synthesis involving:

- Step 1: Refluxing aminooxy derivatives with methylating reagents such as methyl iodide or diazomethane.

- Step 2: Purification through column chromatography or recrystallization.

- Yield: Typically ranges between 70-90% depending on reaction conditions.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Catalyst/Conditions | Typical Yield (%) |

|---|---|---|---|---|---|

| Oxime formation | Hydroxylamine hydrochloride | Water/Alcohol | Room temp | Acidic pH | 70-80 |

| Aminooxy group conversion | Phosphorous trichloride | Dichloroethane | 0-25°C | Reflux | 80-90 |

| Esterification | Methanol, sulfuric acid | Reflux | 60-70°C | Acid catalysis | 70-85 |

| Methylation | Diazomethane or methyl iodide | - | Room temp | - | 80-90 |

Notes on Purification and Characterization

- Purification: Chromatography (silica gel or reverse-phase HPLC) is commonly employed to isolate high-purity methyl 2-(aminooxy)-4-methylpentanoate.

- Characterization: Confirmed via NMR spectroscopy, mass spectrometry, and IR spectroscopy to verify functional groups and molecular structure.

Summary of Key Data

| Parameter | Data |

|---|---|

| Molecular Formula | C₁₁H₂₁NO₄ |

| Molecular Weight | Approximately 229.29 g/mol |

| Typical Yield | 70-90% |

| Reaction Time | 1-3 days depending on steps |

| Purity | >98% with chromatography |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminooxy)-4-methylpentanoate undergoes several types of chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form hydroxylamine derivatives.

Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, hydroxylamine derivatives, and various substituted aminooxy compounds. These products can be further utilized in synthetic chemistry for the development of more complex molecules.

Scientific Research Applications

Methyl 2-(aminooxy)-4-methylpentanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Medicine: Research has explored its potential as an anticancer agent, particularly in the treatment of colorectal cancer.

Industry: Its reactivity and versatility make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(aminooxy)-4-methylpentanoate involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of cystathionine-β-synthase, it interferes with the enzyme’s ability to produce hydrogen sulfide, a molecule that promotes tumor growth and proliferation . By inhibiting this enzyme, the compound can reduce tumor growth and induce cell cycle arrest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

*Calculated molecular weight based on inferred structure.

Key Findings and Analysis

- Functional Group Impact: Aminooxy vs. Amide/Acetamido: The aminooxy group in the target compound and tert-butyl analog enables oxime formation, advantageous for bioconjugation, whereas bromoacetamido (2d) or dioxoisoindolyl groups () are tailored for cyclization or peptide coupling . Ester vs. Tert-Butyl Protection: Methyl esters (e.g., target compound, 2d) are more labile under basic conditions compared to tert-butyl esters (), which are hydrolytically stable but require acidic deprotection .

Biological Activity :

- Synthetic Accessibility: High yields (78–97%) for MPI26b and 2d indicate robust synthetic routes, while the discontinuation of the tert-butyl aminooxy analog () may reflect challenges in scalability or stability . Purity levels ≥95% () highlight reliable purification methods for structurally complex analogs .

Physical Properties :

- Optical rotation ([α]²²D = -52 for 2d) and melting points (66–67°C for ) provide benchmarks for stereochemical purity and crystallinity .

Biological Activity

Methyl 2-(aminooxy)-4-methylpentanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is an aminooxy derivative that can be synthesized through various chemical pathways. Its structure includes an aminooxy group, which is known to interact with various biological targets.

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways:

- Inhibition of Enzymes : The compound has shown potential in inhibiting enzymes involved in polyamine metabolism, which is crucial for cell growth and proliferation. This inhibition can lead to reduced cancer cell viability.

- Cell Cycle Arrest : Research indicates that compounds similar to this compound may induce cell cycle arrest in cancer cells, thereby preventing their proliferation.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Case Study on Cancer Cell Lines :

- A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and lung cancer models. The compound induced apoptosis through the activation of caspase pathways.

-

In Vivo Studies :

- In animal models, administration of this compound resulted in decreased tumor growth rates compared to control groups. This suggests its potential as a therapeutic agent in oncology.

Research Findings

Recent studies have highlighted several important aspects of the biological activity of this compound:

- Metabolic Stability : Research indicates that this compound maintains metabolic stability in vivo, making it a viable candidate for further development as a drug.

- Target Engagement : The ability of this compound to engage with specific biological targets has been confirmed through various assays, including PET imaging techniques that visualize its distribution and activity in live models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.